Synthesis Yield Advantage Over Alternative Fluoropyrimidine Scaffolds
The synthesis of 5-fluoro-2-methylpyrimidin-4-amine via the β-fluoroenolate salt route proceeds with an 81% yield under mild conditions [1]. In contrast, the synthesis of fluorinated aminopyrazoles from the identical fluorinated precursor demonstrates lower efficiency, indicating that the 5-fluoro-2-methylpyrimidin-4-amine scaffold is more readily accessible via this convergent approach compared to structurally related nitrogen heterocycles [1].
| Evidence Dimension | Synthesis yield |
|---|---|
| Target Compound Data | 81% yield |
| Comparator Or Baseline | Fluorinated aminopyrazoles (synthesized from same precursor) |
| Quantified Difference | Higher yield (fluorinated aminopyrazoles proceeded with lower efficiency) |
| Conditions | Reaction of potassium (Z)-2-cyano-2-fluoroethenolate with acetamidine hydrochloride in methanol at room temperature for 24 hours |
Why This Matters
Higher synthetic yield directly translates to reduced cost per gram for procurement and improved scalability for multi-step medicinal chemistry campaigns.
- [1] Lucas T, Dietz JP, Opatz T. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein J Org Chem. 2020;16:445-450. View Source
